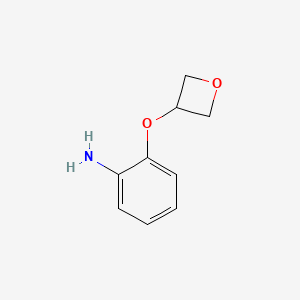
Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that features a benzoate ester linked to a fluorophenoxyethyl amine through an oxoacetamido bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps:
Formation of the Fluorophenoxyethyl Amine: This step involves the reaction of 4-fluorophenol with ethylene oxide to form 4-fluorophenoxyethanol, which is then converted to 4-fluorophenoxyethyl amine through amination.
Synthesis of the Oxoacetamido Intermediate: The fluorophenoxyethyl amine is reacted with oxalyl chloride to form the corresponding oxoacetamido intermediate.
Coupling with Methyl 4-aminobenzoate: The final step involves the coupling of the oxoacetamido intermediate with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxoacetamido group to an amine.
Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Oxidized derivatives with additional carbonyl groups.
Reduction: Amino derivatives with reduced oxoacetamido groups.
Substitution: Substituted phenoxy derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-((2-(4-chlorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate
- Methyl 4-(2-((2-(4-bromophenoxy)ethyl)amino)-2-oxoacetamido)benzoate
- Methyl 4-(2-((2-(4-methylphenoxy)ethyl)amino)-2-oxoacetamido)benzoate
Uniqueness
Methyl 4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoacetamido)benzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
methyl 4-[[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5/c1-25-18(24)12-2-6-14(7-3-12)21-17(23)16(22)20-10-11-26-15-8-4-13(19)5-9-15/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKMMAPUFVLIET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B2403721.png)
![2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2403724.png)



![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2403730.png)
![1-[1-(Furan-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2403732.png)
![2-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]-6-fluorobenzamide](/img/structure/B2403733.png)
![(1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/new.no-structure.jpg)

![N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide](/img/structure/B2403737.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2403740.png)

![1-methyl-4-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)phthalazine](/img/structure/B2403743.png)
